西洛芬
描述
Cilofungin is the first clinically applied member of the echinocandin family of antifungal drugs. It was derived from a fungus in the genus Aspergillus. Cilofungin interferes with an invading fungus’ ability to synthesize the cell wall by inhibiting the synthesis of (1→3)-β-D-glucan .
科学研究应用
西洛芬有几个科学研究应用,包括:
化学: 用作模型化合物来研究环状肽的合成和修饰。
生物学: 研究其对真菌细胞壁合成的影响以及作为抗真菌剂的潜力。
作用机制
西洛芬通过抑制 (1→3)-β-D-葡聚糖的合成发挥作用,(1→3)-β-D-葡聚糖是真菌细胞壁的重要组成部分。这种抑制导致真菌发生渗透压不稳定和细胞死亡。 涉及的分子靶标包括 β-(1,3)-D-葡聚糖合酶,它对细胞壁合成至关重要 .
生化分析
Biochemical Properties
Cilofungin plays a crucial role in biochemical reactions by targeting and inhibiting the enzyme (1,3)-β-D-glucan synthase. This enzyme is responsible for the synthesis of (1→3)-β-D-glucan, a key structural component of the fungal cell wall. By inhibiting this enzyme, Cilofungin disrupts the formation of the cell wall, leading to cell lysis and death. The compound interacts specifically with the glucan synthase complex, binding to the enzyme and preventing the polymerization of glucose monomers into the glucan polymer .
Cellular Effects
Cilofungin exerts significant effects on various types of cells, particularly fungal cells. It disrupts cell wall synthesis, leading to structural modifications in the cell wall and cytoplasmic membrane. In Candida albicans, exposure to Cilofungin results in cracks and discontinuities in the cell wall, undulation and fracturing of the cell membrane, and the release of cellular components. These changes inhibit cell division and germ tube formation, ultimately leading to cell death . Additionally, Cilofungin’s inhibition of (1,3)-β-D-glucan synthase affects cell signaling pathways and gene expression related to cell wall synthesis and maintenance .
Molecular Mechanism
The molecular mechanism of Cilofungin involves the inhibition of (1,3)-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. Cilofungin binds to the enzyme, preventing the polymerization of glucose monomers into (1→3)-β-D-glucan. This inhibition disrupts the structural integrity of the fungal cell wall, leading to cell lysis and death. The binding interaction between Cilofungin and the glucan synthase complex is highly specific, ensuring targeted action against fungal cells while minimizing effects on mammalian cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cilofungin have been observed to change over time. The compound exhibits stability in vitro, maintaining its antifungal activity over extended periods. Its efficacy can be influenced by factors such as concentration and exposure duration. Long-term exposure to Cilofungin in in vitro studies has shown sustained inhibition of fungal growth and cell wall synthesis . In vivo studies have demonstrated that Cilofungin’s antifungal activity correlates with its inhibitory effects on glucan synthase, with effective doses leading to significant reductions in fungal burden .
Dosage Effects in Animal Models
The effects of Cilofungin vary with different dosages in animal models. Studies have shown that higher doses of Cilofungin result in greater inhibition of fungal growth and more pronounced disruption of cell wall integrity. At high doses, Cilofungin can exhibit toxic effects, including nephrotoxicity, which led to the discontinuation of its clinical trials . Threshold effects have been observed, with specific dosages required to achieve effective antifungal activity without causing adverse effects .
Metabolic Pathways
Cilofungin is involved in metabolic pathways related to its antifungal activity. The compound interacts with enzymes and cofactors involved in the synthesis of (1→3)-β-D-glucan, disrupting the normal metabolic flux and leading to the accumulation of intermediate metabolites. This disruption affects the overall metabolic balance within fungal cells, contributing to their death . The metabolic pathways influenced by Cilofungin are primarily related to cell wall synthesis and maintenance .
Transport and Distribution
Within cells and tissues, Cilofungin is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its uptake and distribution within fungal cells, allowing it to reach its target site, the glucan synthase complex . Cilofungin’s distribution is influenced by factors such as concentration gradients and cellular localization, ensuring effective inhibition of cell wall synthesis .
Subcellular Localization
Cilofungin’s subcellular localization is primarily within the fungal cell wall and cytoplasmic membrane. The compound targets the glucan synthase complex, which is localized in the cell membrane, and inhibits its activity, leading to structural modifications in the cell wall . The specific targeting of Cilofungin to the cell wall and membrane ensures its effectiveness in disrupting fungal cell wall synthesis while minimizing effects on other cellular compartments .
准备方法
西洛芬是棘白菌素 B 的半合成类似物。 制备过程包括曲霉属真菌的发酵以生产棘白菌素 B,然后进行化学修饰以引入 4-辛氧基苯甲酸酯侧链 . 工业生产方法包括发酵、经典诱变、同位素标记和化学合成 .
化学反应分析
西洛芬会经历各种化学反应,包括:
氧化: 西洛芬在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变西洛芬中存在的官能团。
取代: 取代反应可以在分子上的不同位置发生,导致形成具有不同性质的衍生物。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的催化剂。 这些反应形成的主要产物取决于所用特定条件和试剂 .
相似化合物的比较
西洛芬与其他棘白菌素如卡泊芬净、米卡芬净和阿尼芬净进行比较。这些化合物具有相似的作用机制,但它们的化学结构和药理特性不同。 西洛芬的独特之处在于其特定的侧链修饰,这降低了其溶血活性,同时保留了抗真菌特性 .
类似的化合物包括:
- 卡泊芬净
- 米卡芬净
- 阿尼芬净
- 两性霉素 B
- 酮康唑
属性
CAS 编号 |
79404-91-4 |
---|---|
分子式 |
C49H71N7O17 |
分子量 |
1030.1 g/mol |
IUPAC 名称 |
N-[(3S,6S,9S,11R,15S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide |
InChI |
InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32?,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1 |
InChI 键 |
ZKZKCEAHVFVZDJ-HFNPJXHZSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O |
手性 SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O |
规范 SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
cilofungin L 646991 L-646,991 LY 121019 LY-121019 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of cilofungin in fungal cells?
A1: Cilofungin targets (1,3)-β-D-glucan synthase, a key enzyme responsible for the synthesis of (1,3)-β-D-glucan in the fungal cell wall. [, , ]
Q2: How does cilofungin inhibit (1,3)-β-D-glucan synthase?
A2: Cilofungin acts as a noncompetitive inhibitor of (1,3)-β-D-glucan synthase, binding to the enzyme at a site distinct from the substrate binding site. [, ]
Q3: What are the downstream effects of cilofungin's inhibition of (1,3)-β-D-glucan synthase?
A3: Inhibition of (1,3)-β-D-glucan synthase disrupts the synthesis of (1,3)-β-D-glucan, a critical structural component of the fungal cell wall. This disruption weakens the cell wall, ultimately leading to fungal cell death. [, , ]
Q4: What is the molecular formula and weight of cilofungin?
A4: Due to the proprietary nature of cilofungin's development, the exact molecular formula and weight are not readily available in the provided research papers.
Q5: Is there spectroscopic data available for cilofungin?
A6: While the provided research papers do not delve into detailed spectroscopic analysis, one study utilized cilofungin's inherent fluorescence properties to investigate its interaction with fungal membranes. [] This suggests that fluorescence spectroscopy might be a viable technique for studying cilofungin.
Q6: What is the role of the lipophilic side chain in cilofungin's activity?
A7: The lipophilic side chain of cilofungin is essential for its antifungal activity and its ability to inhibit (1,3)-β-D-glucan synthase. Studies have shown that removing or modifying this side chain significantly reduces or abolishes its activity. [, ]
Q7: How does modifying the cyclic peptide core of cilofungin affect its activity?
A8: Research utilizing simplified cilofungin analogs, synthesized through solid-phase methods, revealed that structural complexity in the cyclic peptide core is crucial for antifungal activity. Notably, the 3-hydroxy-4-methylproline residue appears to enhance activity, while the L-homotyrosine residue is essential for both antifungal activity and (1,3)-β-D-glucan synthase inhibition. []
Q8: How is cilofungin administered, and what is its pharmacokinetic profile?
A9: Cilofungin has been investigated for intravenous administration in animal models. Studies in rabbits revealed that its pharmacokinetics are nonlinear and saturable, meaning its clearance decreases as the dose increases. [] This leads to higher than expected plasma concentrations with continuous infusion compared to intermittent dosing.
Q9: What is the relationship between cilofungin's pharmacokinetics and its in vivo antifungal activity?
A11: Studies in rabbits with disseminated candidiasis found a direct correlation between tissue concentrations of cilofungin and antifungal activity. Dosage regimens that achieved higher tissue concentrations, particularly those utilizing continuous infusion, exhibited greater efficacy in reducing fungal burden in various organs. []
Q10: Which Candida species are most susceptible to cilofungin in vitro?
A12: Cilofungin exhibits potent in vitro activity against Candida albicans and Candida tropicalis. [, , , , , , , , ]
Q11: What is cilofungin's in vitro activity against other Candida species and non-Candida fungi?
A13: Cilofungin shows less potent or limited in vitro activity against other Candida species such as Candida glabrata, Candida krusei, Candida parapsilosis, and Candida guilliermondii. [, , , , , , ] It also demonstrates limited activity against Aspergillus fumigatus, Cryptococcus neoformans, Blastomyces dermatitidis, and other non-Candida fungi. [, , , , ]
Q12: What about cilofungin's efficacy in other animal models of fungal infections?
A15: While cilofungin shows promise against Candida infections, it has been less successful in animal models of other fungal diseases. For instance, it failed to demonstrate efficacy in a rabbit model of Candida albicans endocarditis [] and showed antagonistic effects when combined with amphotericin B in a murine model of disseminated aspergillosis. []
Q13: Are there known mechanisms of resistance to cilofungin?
A16: Research suggests that cilofungin resistance can arise through alterations in the target enzyme (1,3)-β-D-glucan synthase. One study utilizing a cilofungin-resistant Candida albicans strain found that while the drug initially inhibited glucan synthesis, the resistant strain could eventually overcome this inhibition and resume normal growth. [] This suggests the existence of adaptive mechanisms that allow some Candida species to bypass cilofungin's inhibitory effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。